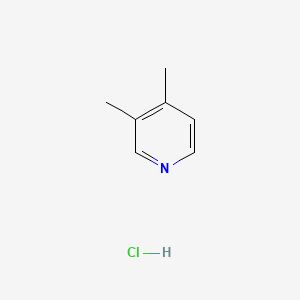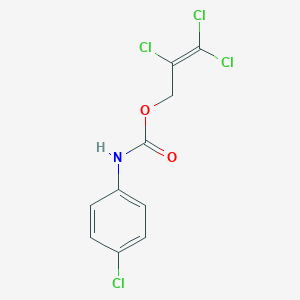
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) linked to a phenyl ring substituted with chlorine atoms
Vorbereitungsmethoden
The synthesis of 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate typically involves the reaction of 2,3,3-trichloroprop-2-en-1-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain biological pathways in pests.
Wirkmechanismus
The mechanism of action of 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, depending on the enzyme targeted. The compound’s molecular structure allows it to interact with specific receptors or active sites, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate can be compared with other carbamate esters, such as:
Pyraclostrobin: A fungicide with a similar carbamate ester structure but different substituents, used to control plant pathogens.
2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate: A closely related compound with a different position of the chlorine atom on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
50643-30-6 |
|---|---|
Molekularformel |
C10H7Cl4NO2 |
Molekulargewicht |
315.0 g/mol |
IUPAC-Name |
2,3,3-trichloroprop-2-enyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H7Cl4NO2/c11-6-1-3-7(4-2-6)15-10(16)17-5-8(12)9(13)14/h1-4H,5H2,(H,15,16) |
InChI-Schlüssel |
ZAGIEQHKJFUVAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)OCC(=C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


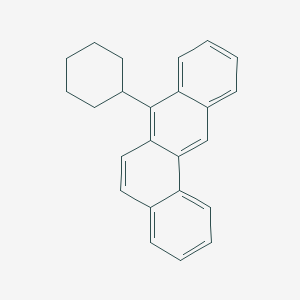
![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
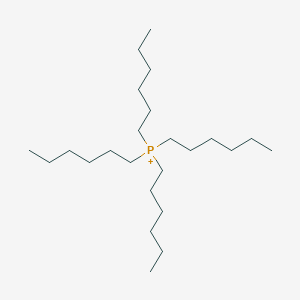
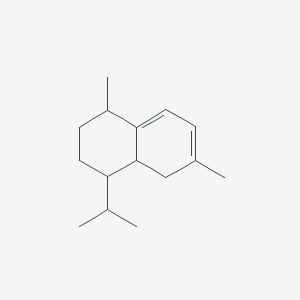
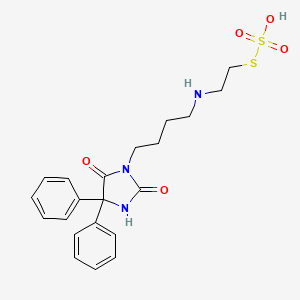
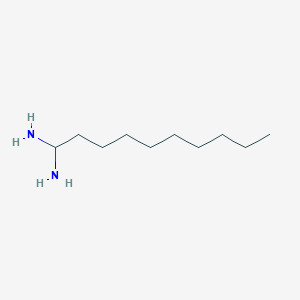
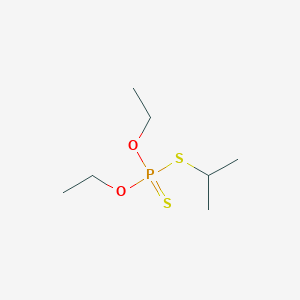
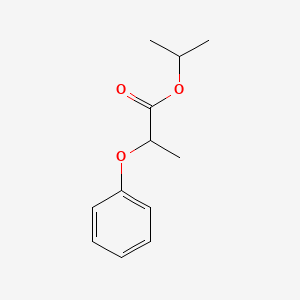
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
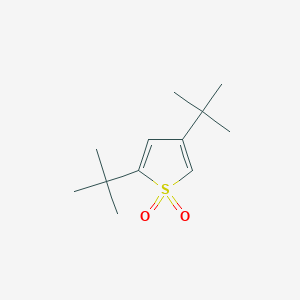
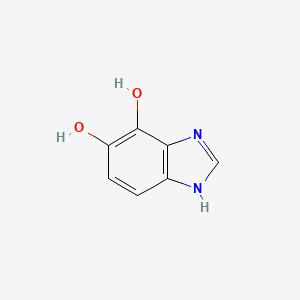
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)

